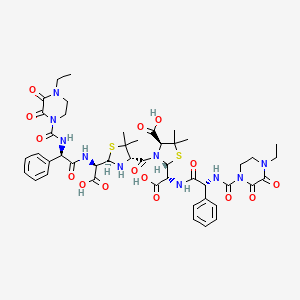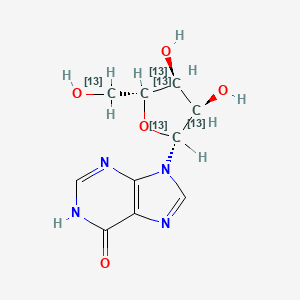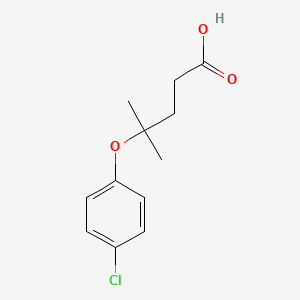
4-(4-chlorophenoxy)-4-methylPentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenoxy)-4-methylPentanoic acid is a synthetic organic compound that belongs to the class of phenoxy acids. It is characterized by the presence of a chlorophenoxy group attached to a pentanoic acid backbone. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenoxy)-4-methylPentanoic acid typically involves the reaction of 4-chlorophenol with 4-methylpentanoic acid under specific conditions. The process generally includes the following steps:
Esterification: 4-chlorophenol is reacted with 4-methylpentanoic acid in the presence of a catalyst such as sulfuric acid to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed using a strong base like sodium hydroxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenoxy)-4-methylPentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
4-(4-chlorophenoxy)-4-methylPentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of herbicides and pesticides due to its ability to regulate plant growth.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenoxy)-4-methylPentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts on auxin receptors in plants, mimicking the natural plant hormone indoleacetic acid (IAA).
Pathways Involved: It induces uncontrolled growth in broad-leaf plants, leading to their death. This selective action makes it useful as a herbicide.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: Another phenoxy acid with similar herbicidal properties.
2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.
2-methyl-4-chlorophenoxyacetic acid: Known for its use in agriculture as a selective herbicide.
Uniqueness
4-(4-chlorophenoxy)-4-methylPentanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methylpentanoic acid backbone differentiates it from other phenoxy acids, providing unique properties and applications in various fields.
Properties
Molecular Formula |
C12H15ClO3 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)-4-methylpentanoic acid |
InChI |
InChI=1S/C12H15ClO3/c1-12(2,8-7-11(14)15)16-10-5-3-9(13)4-6-10/h3-6H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
LKAKNXABIIQNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)O)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3-aminobenzyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13849649.png)
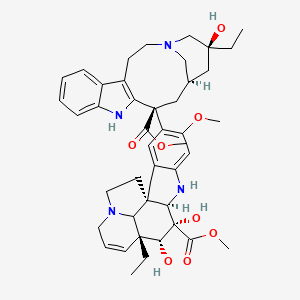
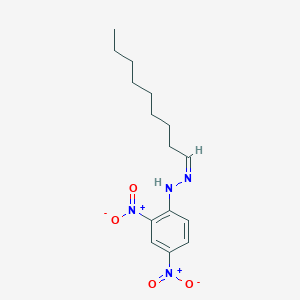
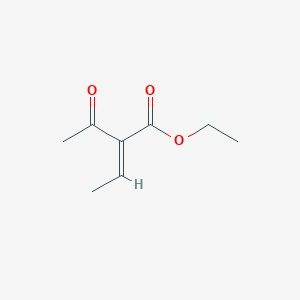
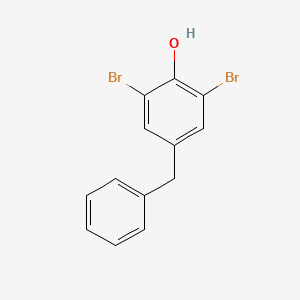
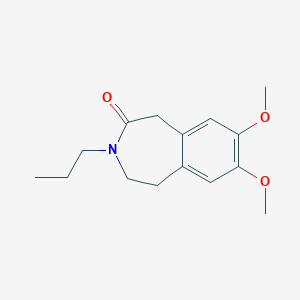
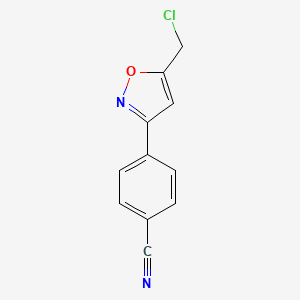
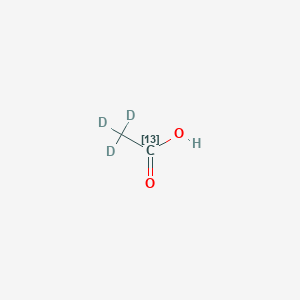
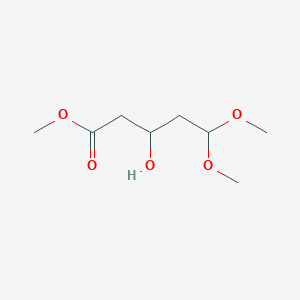
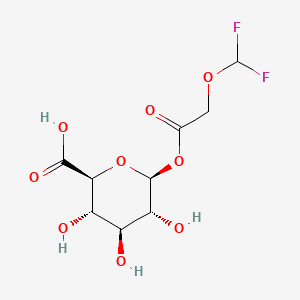
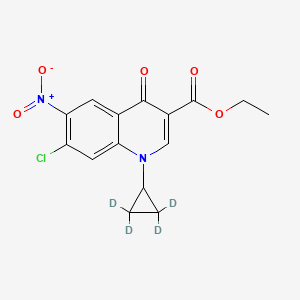
![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
